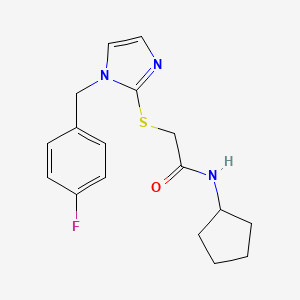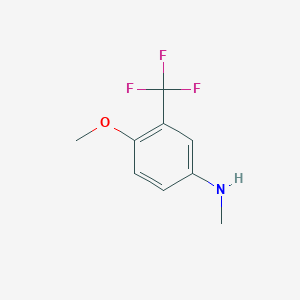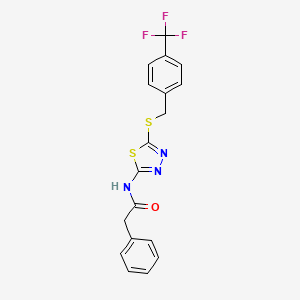![molecular formula C15H22N4O4S B2761857 tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate CAS No. 1796917-62-8](/img/structure/B2761857.png)
tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is notable for its unique structural features, including a thiazolo[5,4-c]azepine core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate typically involves multi-step procedures, starting from commercially available precursors. One common approach includes the formation of the thiazolo[5,4-c]azepine core via cyclization reactions, followed by the introduction of the tert-butyl group and subsequent functionalization to introduce the carbamate moiety. Detailed reaction conditions such as temperature, solvent choice, and catalysts are crucial in optimizing yields and purity.
Industrial Production Methods
While industrial-scale production methods for this specific compound are not well-documented, general approaches would involve scalable reactions with considerations for cost-efficiency, safety, and environmental impact. Continuous flow synthesis and catalytic processes might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under specific conditions to yield new functional groups.
Reduction: : Reduction reactions can modify the oxo groups within the structure.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at reactive sites like the thiazolo[5,4-c]azepine ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions. Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction processes. Substitution reactions might involve reagents such as halides or amines under appropriate conditions.
Major Products Formed
Products formed from these reactions depend on the specific reaction conditions but can include various derivatives with altered biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and unique structure make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, it may be explored for its potential pharmacological activities. Compounds with thiazolo[5,4-c]azepine structures have shown promise in areas such as antimicrobial, antiviral, and anticancer research. Studies might focus on its ability to interact with biological targets and pathways.
Industry
Industrially, compounds with such unique structures could find applications in the development of new materials, including polymers or specialty chemicals with desired properties.
Mechanism of Action
The mechanism by which tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The thiazolo[5,4-c]azepine core could be critical in these interactions, potentially disrupting normal biological processes or enhancing desired reactions.
Comparison with Similar Compounds
Unique Characteristics
Compared to other compounds with similar structures, this compound stands out due to its specific functional groups and the presence of the tert-butyl and carbamate moieties. These features can influence its reactivity and biological activity, making it a unique candidate for further study.
Similar Compounds
Other compounds with thiazolo[5,4-c]azepine structures include various derivatives that may share some biological activities but differ in their exact properties and applications. For instance:
Thiazolo[5,4-c]azepine derivatives used in antimicrobial research.
Similar compounds with varying substitutions that influence their pharmacokinetics and dynamics.
This compound's distinct structure allows for a range of scientific investigations, potentially leading to new discoveries in multiple fields.
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-[(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)amino]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-8(17-14(22)23-15(2,3)4)11(20)19-13-18-9-6-5-7-16-12(21)10(9)24-13/h8H,5-7H2,1-4H3,(H,16,21)(H,17,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFZSWHOAWTHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C(=O)NCCC2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)

![4-(2-((2-(2-Fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2761778.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2761779.png)
![6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2761780.png)




![(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide](/img/structure/B2761787.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2761789.png)
![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2761791.png)
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)
![2,5-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2761795.png)
